molecular formula C10H11NO3 B3244624 5-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1628638-80-1

5-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B3244624
CAS RN: 1628638-80-1
M. Wt: 193.20 g/mol
InChI Key: KODROHMANIXNMX-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). It was first synthesized in 1986 by researchers at Hoechst AG. Since its discovery, H-89 has been widely used in scientific research to investigate the role of PKA in various cellular processes.

Scientific Research Applications

Synthesis Methods

  • Novel Synthesis Approaches : A new method for synthesizing a derivative of 3,4-dihydroisoquinolin-1(2H)-one was developed, providing a simpler operation and higher yield, thus contributing to the field of organic synthesis and pharmacology (Chen Zhan-guo, 2008).

Chemical Properties and Reactions

  • Chemical Behavior Study : Research has shown that various aromatic dimethoxy-substituted 3,4-dihydroisoquinolines can undergo partial O-demethylation by controlled acid hydrolysis, providing insight into the chemical behavior of these compounds (A. Brossi & S. Teitel, 1970).
  • Derivatives Formation : Studies have been conducted on the formation of new derivatives, like 6-oxoisoaporphine and tetrahydroisoquinoline derivatives, from similar compounds, indicating versatility in chemical reactions (E. Sobarzo-Sánchez et al., 2010).

Applications in Imaging and Pharmacology

  • Potential as a Tracer for Imaging : The compound was used in the synthesis of a tracer for poly(ADP-ribose) synthetase, which could be significant in medical imaging like positron emission tomography (Y. Miyake et al., 2000).
  • Pharmacological Effects Analysis : Although this paper focuses on different derivatives, it shows the importance of studying the pharmacological effects of similar compounds, enhancing understanding of their potential medical applications (A. Hjort et al., 1942).

Biological Activities and Potential

  • Antibacterial and Antifungal Activities : A new isoquinolone alkaloid was identified with strong antifungal activity and potential antibacterial properties, suggesting uses in antimicrobial research (Yang-min Ma et al., 2017).
  • Antitumor Activity : Research has indicated that derivatives of 3,4-dihydroisoquinolinone possess significant cytotoxic activity and could inhibit tubulin polymerization, indicating potential in cancer treatment (R. Gastpar et al., 1998).

properties

IUPAC Name

5-hydroxy-6-methoxy-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-8-3-2-7-6(9(8)12)4-5-11-10(7)13/h2-3,12H,4-5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODROHMANIXNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)NCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220480
Record name 3,4-Dihydro-5-hydroxy-6-methoxy-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

1628638-80-1
Record name 3,4-Dihydro-5-hydroxy-6-methoxy-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628638-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-5-hydroxy-6-methoxy-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 50-mL 3-necked round-bottom flask, was placed ethyl 6-methoxy-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl carbonate (1.5 g, 5.65 mmol, 1.00 equiv), methanol (20 mL) and K2CO3 (2.34 g, 16.81 mmol, 3.00 equiv). The resulting solution was stirred for 3 h at room temperature. The solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate (100%). This resulted in 0.7 g (64%) of 5-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one as a off-white solid. 1H NMR (300 MHz, DMSO-d6) δ: 2.83 (m, 2H), 3.78 (s, 3H), 4.14 (s, 2H), 6.63-6.66 (2s, 1H), 6.88-6.91 (2s, 1H); MS (ESI) m/z 194 ([M+H]+).
Name
ethyl 6-methoxy-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl carbonate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.34 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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